molecular formula C27H37N3O8S B1429731 Hydroxy Darunavir CAS No. 1809154-88-8

Hydroxy Darunavir

Cat. No.: B1429731
CAS No.: 1809154-88-8
M. Wt: 563.7 g/mol
InChI Key: XGXCRIIMIUNTCF-ARXROMJUSA-N
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Description

Hydroxy Darunavir is a derivative of Darunavir, a well-known protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir is designed to combat resistance to standard HIV therapy and is often used in combination with other antiretroviral agents . This compound retains the core structure of Darunavir but includes a hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Darunavir typically involves the introduction of a hydroxyl group into the Darunavir molecule. One common method is the hydroxylation of Darunavir using specific oxidizing agents under controlled conditions. The process may involve the use of catalysts to ensure regioselectivity and yield optimization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of biocatalytic methods, which offer mild, highly selective, and environmentally benign synthetic strategies. These methods are advantageous for large-scale production due to their sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Darunavir undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Darunavir.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce the parent compound, Darunavir .

Scientific Research Applications

Hydroxy Darunavir has several scientific research applications:

Mechanism of Action

Hydroxy Darunavir exerts its effects by binding to the active site of HIV-1 protease, inhibiting the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This results in the formation of immature, noninfectious viral particles . The hydroxyl group may enhance its binding affinity and specificity to the protease enzyme, potentially improving its efficacy .

Comparison with Similar Compounds

    Darunavir: The parent compound, used widely in HIV treatment.

    Atazanavir: Another protease inhibitor with a different resistance profile.

    Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

Uniqueness: Hydroxy Darunavir is unique due to the presence of the hydroxyl group, which may confer additional benefits such as improved pharmacokinetics and reduced resistance. Its ability to maintain efficacy against multidrug-resistant HIV strains makes it a valuable addition to the arsenal of antiretroviral therapies .

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCRIIMIUNTCF-ARXROMJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857750
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809154-88-8, 1130635-75-4
Record name R-426857
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy darunavir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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